molecular formula C18H15N5O4 B11679304 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11679304
M. Wt: 365.3 g/mol
InChI Key: BBMLYCPOMDCXDW-YBFXNURJSA-N
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Description

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Hydrazide Formation: The hydrazide group is introduced by reacting the triazine derivative with hydrazine or its derivatives.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 3-phenoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H15N5O4/c24-16(10-15-17(25)20-18(26)23-21-15)22-19-11-12-5-4-8-14(9-12)27-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,22,24)(H2,20,23,25,26)/b19-11+

InChI Key

BBMLYCPOMDCXDW-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CC3=NNC(=O)NC3=O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CC3=NNC(=O)NC3=O

Origin of Product

United States

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